N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-(4-methylphenoxy)acetamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-(4-methylphenoxy)acetamide is a complex organic compound characterized by its unique structural components, including a dioxidotetrahydrothiophene ring, an ethylbenzyl group, and a methylphenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-(4-methylphenoxy)acetamide typically involves multiple steps:
Formation of the Dioxidotetrahydrothiophene Ring: This step involves the oxidation of tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions to form the 1,1-dioxide derivative.
Attachment of the Ethylbenzyl Group: The ethylbenzyl group is introduced through a nucleophilic substitution reaction, where the appropriate benzyl halide reacts with the dioxidotetrahydrothiophene derivative in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Formation of the Methylphenoxyacetamide Moiety: This involves the reaction of 4-methylphenol with chloroacetic acid to form 4-methylphenoxyacetic acid, which is then converted to its acyl chloride derivative using thionyl chloride (SOCl2). The acyl chloride reacts with the previously formed intermediate to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation, particularly at the sulfur atom in the dioxidotetrahydrothiophene ring, potentially forming sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst
Major Products
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
Chemistry
In chemistry, N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-(4-methylphenoxy)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential bioactivity. The presence of the dioxidotetrahydrothiophene ring suggests possible interactions with biological molecules, which could be explored for drug development.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. Its structural features might allow it to interact with specific biological targets, making it a candidate for drug discovery and development.
Industry
In industrial applications, this compound could be used in the synthesis of specialty chemicals, polymers, or as a precursor for materials with specific properties.
Mechanism of Action
The mechanism by which N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-(4-methylphenoxy)acetamide exerts its effects would depend on its specific application. Generally, the compound’s activity could involve:
Molecular Targets: Potential targets could include enzymes, receptors, or other proteins that interact with the compound’s functional groups.
Pathways Involved: The compound might modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-benzyl-2-(4-methylphenoxy)acetamide: Similar structure but lacks the ethyl group on the benzyl moiety.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-(phenoxy)acetamide: Similar structure but lacks the methyl group on the phenoxy moiety.
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-(4-methylphenoxy)acetamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the ethylbenzyl and methylphenoxy groups distinguishes it from other similar compounds, potentially leading to unique interactions and applications.
Properties
Molecular Formula |
C22H27NO4S |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C22H27NO4S/c1-3-18-6-8-19(9-7-18)14-23(20-12-13-28(25,26)16-20)22(24)15-27-21-10-4-17(2)5-11-21/h4-11,20H,3,12-16H2,1-2H3 |
InChI Key |
WMJXAYJHNCINDH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC=C(C=C3)C |
Origin of Product |
United States |
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